molecular formula C26H24ClN3O B11415383 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11415383
M. Wt: 429.9 g/mol
InChI Key: OECWEEUITKDQMP-UHFFFAOYSA-N
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Description

4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction of o-phenylenediamine with a suitable aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Pyrrolidinone Moiety: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction with a suitable amine and a diketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone moiety, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Alcohol derivatives of the pyrrolidinone moiety.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound binds to these receptors, enhancing the inhibitory effects of GABA and leading to a calming effect on the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic effects.

    Lorazepam: Known for its sedative properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzodiazole ring with a pyrrolidinone moiety differentiates it from other benzodiazepines, potentially leading to unique therapeutic effects and applications.

Properties

Molecular Formula

C26H24ClN3O

Molecular Weight

429.9 g/mol

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O/c1-17-11-12-23(18(2)13-17)29-16-20(14-25(29)31)26-28-22-9-5-6-10-24(22)30(26)15-19-7-3-4-8-21(19)27/h3-13,20H,14-16H2,1-2H3

InChI Key

OECWEEUITKDQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl)C

Origin of Product

United States

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